molecular formula C10H9ClF3NO3 B1396232 (3-Chloro-5-trifluoromethyl-pyridin-2-yloxy)-acetic acid ethyl ester CAS No. 1299607-81-0

(3-Chloro-5-trifluoromethyl-pyridin-2-yloxy)-acetic acid ethyl ester

Cat. No.: B1396232
CAS No.: 1299607-81-0
M. Wt: 283.63 g/mol
InChI Key: JQKLNJHDHJXZOA-UHFFFAOYSA-N
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Description

(3-Chloro-5-trifluoromethyl-pyridin-2-yloxy)-acetic acid ethyl ester (CAS: 1053656-47-5) is a fluorinated pyridine derivative with the molecular formula C₁₀H₉ClF₃NO₂ and a molar mass of 267.63 g/mol . The compound features a pyridine ring substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively, coupled to an acetic acid ethyl ester moiety via an ether linkage. Its storage conditions are specified as room temperature, indicating moderate stability under ambient conditions .

Properties

IUPAC Name

ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO3/c1-2-17-8(16)5-18-9-7(11)3-6(4-15-9)10(12,13)14/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKLNJHDHJXZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, typically involving the reaction of 3-chloro-5-trifluoromethyl-pyridin-2-ol with ethyl chloroacetate in the presence of a base such as triethylamine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving rigorous purification steps to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like chromium(VI) oxide or potassium permanganate in acidic conditions.

  • Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride .

  • Substitution: Reactions with nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(3-Chloro-5-trifluoromethyl-pyridin-2-yloxy)-acetic acid ethyl ester: has several scientific research applications across different fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

  • Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

(3-Chloro-5-trifluoromethyl-pyridin-2-yloxy)-acetic acid ethyl ester: can be compared with other similar compounds, such as 3-chloro-5-trifluoromethyl-pyridin-2-ol and ethyl chloroacetate . Its uniqueness lies in the combination of the pyridine ring with the trifluoromethyl group and the ethyl ester moiety, which provides distinct chemical and biological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and analogous derivatives:

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Structural Features Relevance
(3-Chloro-5-trifluoromethyl-pyridin-2-yloxy)-acetic acid ethyl ester 1053656-47-5 C₁₀H₉ClF₃NO₂ 267.63 Pyridine core, Cl/CF₃ substituents, ethyl ester Target compound
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester N/A C₁₂H₈F₆N₂O₂ 366.20 Pyrimidine core, dual CF₃ groups, ethyl ester Increased fluorination and heterocyclic complexity enhance metabolic stability
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-fluorophenyl)methyl]carbamoyl}acetate 478063-75-1 C₁₈H₁₅ClF₄N₂O₃ 418.77 Pyridine core, 4-fluorobenzyl carbamoyl group Carbamoyl substitution improves target binding affinity
2-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-5-methyl-2H-pyrazole-3-carboxylic acid ethyl ester 1351479-11-2 C₁₄H₁₃ClF₃N₃O₂ 347.72 Pyridine-pyrazole hybrid, methyl substituent Pyrazole ring introduces additional hydrogen-bonding sites
(R)-2-(3-Chloro-5-trifluoromethyl-pyridin-2-yloxy)-propionic acid methyl ester N/A C₁₀H₉ClF₃NO₃ 283.63 Chiral center (R-configuration), methyl ester Stereochemistry impacts enantioselective interactions

Key Comparative Insights

Fluorination and Bioactivity
  • The trifluoromethyl group in the target compound and analogues (e.g., ) enhances electronegativity and lipophilicity, favoring membrane penetration and resistance to oxidative metabolism.
Ester vs. Carbamoyl Functionality
  • Replacement of the ethyl ester with a carbamoyl group (e.g., C₁₈H₁₅ClF₄N₂O₃ ) introduces hydrogen-bonding capability, which may improve receptor binding in drug design .
  • Methyl esters (e.g., C₁₀H₉ClF₃NO₃) hydrolyze faster than ethyl esters, affecting prodrug activation kinetics .
Heterocyclic Modifications
  • Pyrazole-containing hybrids (e.g., C₁₄H₁₃ClF₃N₃O₂ ) introduce additional nitrogen atoms, enhancing solubility and interaction with polar enzyme pockets .
Stereochemical Considerations
  • The (R)-enantiomer of the propionic acid methyl ester derivative demonstrates how chirality can dictate biological activity, particularly in enantioselective environments like enzyme active sites .

Biological Activity

(3-Chloro-5-trifluoromethyl-pyridin-2-yloxy)-acetic acid ethyl ester (CAS Number: 1299607-81-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, particularly its antichlamydial properties, and relevant case studies.

  • Molecular Formula : C₁₀H₉ClF₃NO₃
  • Molecular Weight : 283.64 g/mol
  • Purity : ≥95%
  • MDL Number : MFCD18384847
  • Hazard Classification : Irritant
PropertyValue
Molecular FormulaC₁₀H₉ClF₃NO₃
Molecular Weight283.64 g/mol
CAS Number1299607-81-0
Purity≥95%

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate acylating agents. The trifluoromethyl and chloro substituents are critical for enhancing the compound's biological activity.

Antichlamydial Activity

Recent studies have highlighted the compound's selective activity against Chlamydia species. A notable study demonstrated that derivatives containing the trifluoromethyl group exhibited significant antichlamydial properties, while those lacking this group showed reduced or no activity . The presence of electron-withdrawing groups, such as the trifluoromethyl and chloro substituents, appears to enhance the efficacy of these compounds.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is suggested that the compound may interfere with the metabolic pathways of Chlamydia, potentially inhibiting their ability to replicate within host cells .

Study 1: Efficacy Against Chlamydia

In a controlled study, various derivatives of pyridine were tested for their antichlamydial activity. The compound was found to be effective at concentrations that were significantly lower than those required for traditional antibiotics like spectinomycin. The study reported a minimum inhibitory concentration (MIC) that demonstrated superior efficacy compared to other tested compounds .

Study 2: Toxicity Assessment

Another investigation focused on the toxicity profiles of several derivatives, including this compound. Results indicated that while some derivatives exhibited cytotoxic effects, this particular compound maintained a favorable safety profile during in vitro assays, suggesting potential for therapeutic applications without significant adverse effects on host cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Chloro-5-trifluoromethyl-pyridin-2-yloxy)-acetic acid ethyl ester
Reactant of Route 2
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(3-Chloro-5-trifluoromethyl-pyridin-2-yloxy)-acetic acid ethyl ester

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